Benzoylnorecgonine hydrochloride

Cocaine Metabolism Neuropharmacokinetics Metabolic Stability

Benzoylnorecgonine hydrochloride is the critical N-demethylated cocaine metabolite reference standard that closes the forensic toxicology confirmation gap. Unlike benzoylecgonine, it exhibits only 1/10–1/4 immunoassay cross-reactivity, persists unmetabolized in brain tissue >24 h, and resists microsomal oxidation—making it irreplaceable for accurate LC-MS/MS calibration across urine, meconium, and brain tissue matrices. Validated LOD: 1.2 ng/mL (urine). ≥98% purity. Request a quote.

Molecular Formula C15H18ClNO4
Molecular Weight 311.76 g/mol
CAS No. 60426-41-7
Cat. No. B042456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylnorecgonine hydrochloride
CAS60426-41-7
Synonyms[1R-(exo,exo)]-3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Hydrochloride; 
Molecular FormulaC15H18ClNO4
Molecular Weight311.76 g/mol
Structural Identifiers
SMILESC1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl
InChIInChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10?,11-,12?,13?;/m1./s1
InChIKeySNVXULYEWYGPGU-ZKYYYAMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylnorecgonine Hydrochloride (CAS 60426-41-7): Analytical Reference Guide for Cocaine Metabolite Quantification and Forensic Toxicology Procurement


Benzoylnorecgonine hydrochloride (CAS 60426-41-7), also referred to as norbenzoylecgonine HCl, is the hydrochloride salt of a secondary cocaine metabolite produced via N-demethylation of benzoylecgonine [1]. With molecular formula C₁₅H₁₈ClNO₄ and a molecular weight of 311.76 g/mol for the hydrochloride salt (275.3 g/mol as the free base, C₁₅H₁₇NO₄), this compound serves as a critical analytical reference standard for forensic toxicology, clinical drug monitoring, and pharmacokinetic research [2]. As an endogenous cocaine metabolite detectable in urine, meconium, blood, and brain tissue, benzoylnorecgonine is distinguished from its close structural analog benzoylecgonine by the absence of the N-methyl group, a structural difference that drives its unique metabolic stability, tissue persistence, and immunoassay cross-reactivity profile [3][4].

Benzoylnorecgonine Hydrochloride Procurement: Why Generic Substitution with Benzoylecgonine or Norcocaine Standards Is Not Scientifically Sound


The cocaine metabolite class comprises structurally related but functionally distinct analytes whose interchangeable use as reference standards introduces quantitation error, compromises immunoassay specificity, and undermines forensic data integrity. Benzoylnorecgonine exhibits fundamentally different behavior from its closest analog benzoylecgonine: it is not further oxidized by microsomal enzymes and remains ~90% unmetabolized upon urinary excretion, whereas benzoylecgonine also resists oxidation but is further metabolized via N-demethylation to benzoylnorecgonine [1][2]. In brain tissue, benzoylnorecgonine persists unmetabolized at 24 hours post-administration while benzoylecgonine is partially converted [3]. Critically, anti-benzoylecgonine antibodies used in immunoassay screening recognize benzoylnorecgonine with only 1/10 to 1/4 the affinity, meaning benzoylecgonine-calibrated immunoassays systematically underestimate or misclassify this metabolite [4][5]. These three dimensions—metabolic stability, tissue persistence, and immunoassay cross-reactivity—establish that benzoylnorecgonine is not functionally interchangeable with any other cocaine metabolite standard.

Quantitative Differentiation Evidence for Benzoylnorecgonine Hydrochloride: Head-to-Head Comparisons Against Benzoylecgonine, Norcocaine, and Cocaine


Benzoylnorecgonine vs. Benzoylecgonine: Metabolic Stability — Unmetabolized in Rat Brain vs. N-Demethylation to Benzoylnorecgonine

Benzoylnorecgonine exhibits a uniquely terminal metabolic position. In a direct comparison using [3H]-labeled compounds administered intracisternally in rats, benzoylnorecgonine was completely unmetabolized in brain tissue, whereas its precursor benzoylecgonine underwent measurable N-demethylation to benzoylnorecgonine [1]. In a separate disposition study, approximately 90% of urinary radioactivity following [3H]-benzoylnorecgonine administration was attributed to the unmetabolized parent compound, with no norecgonine detected as a urinary metabolite, confirming its exceptional resistance to further biotransformation [2].

Cocaine Metabolism Neuropharmacokinetics Metabolic Stability

Benzoylnorecgonine vs. Norcocaine and Cocaine: Brain Persistence — 24-Hour Retention vs. Rapid Clearance Within 30 Minutes

Benzoylnorecgonine demonstrates dramatically prolonged brain retention compared to both cocaine and norcocaine. Following equi-potent intracisternal doses in rats, 0.6–2.1% of the radioactivity present in brain at 1 hour was still detected at 24 hours for benzoylnorecgonine and benzoylecgonine, whereas cocaine and norcocaine were rapidly cleared, with only 4.8–6.1% of 1-minute brain radioactivity remaining at 30 minutes [1]. The brain/plasma (B/P) ratio curves confirmed benzoylnorecgonine and benzoylecgonine had higher comparative B/P ratios than cocaine or norcocaine at all measured time intervals [1]. In a separate IV dosing study, the brain half-life (T₁/₂) of [3H]-benzoylnorecgonine was 3.0 hours versus a plasma T₁/₂ of 1.2 hours, confirming selective brain retention [2].

Neuropharmacokinetics Brain/Plasma Ratio Drug Persistence

Benzoylnorecgonine vs. Benzoylecgonine: Immunoassay Cross-Reactivity — 1/10 to 1/4 Relative Affinity Demands Independent Calibration

Anti-benzoylecgonine antibodies exhibit systematically reduced recognition of benzoylnorecgonine, a critical limitation for immunoassay-based cocaine screening. In the foundational radioimmunoassay developed by Kaul et al. (1976), the antibody recognized benzoylnorecgonine approximately 1/10 as much as benzoylecgonine (the immunizing hapten), while ecgonine was recognized ~1/2, cocaine ~1/5, and norcocaine and ecgonine methyl ester less than 1/50 [1]. A subsequent patent (US 4,235,864) reported an improved antibody with benzoylnorecgonine cross-reactivity of approximately 1/4 (0.25 relative to benzoylecgonine = 1.0), with cocaine at 0.15, ecgonine at 0.5, and norcocaine/ecgonine methyl ester at <0.02 [2]. This 10–25% cross-reactivity means that benzoylecgonine-calibrated immunoassays will systematically under-report benzoylnorecgonine levels by a factor of 4–10, generating false-negative or underestimated results.

Immunoassay Design Antibody Cross-Reactivity Analytical Toxicology

Benzoylnorecgonine vs. All Major Cocaine Metabolites: Urinary Excretion Stability — ~90% Excreted Unmetabolized vs. Extensive Biotransformation of Other Analytes

Benzoylnorecgonine exhibits the highest urinary metabolic stability among cocaine metabolites. In rats administered [3H]-benzoylnorecgonine intravenously (10 mg/kg), approximately 90% of urinary radioactivity was attributed to unmetabolized parent compound, with only ~10% present as an unidentified metabolite [1]. No norecgonine was detected, confirming resistance to ester hydrolysis. In contrast, other cocaine metabolites are extensively further transformed: benzoylecgonine is N-demethylated to benzoylnorecgonine; norcocaine undergoes both N-demethylation and ester hydrolysis [2]. This near-complete urinary stability over 96 hours—with 82.5% of the total excreted dose recovered within the first 24 hours in urine—makes benzoylnorecgonine an exceptionally reliable quantitative biomarker, minimally affected by post-collection degradation or inter-individual metabolic variability [1].

Urinary Biomarker Excretion Kinetics Forensic Toxicology

Benzoylnorecgonine vs. Benzoylecgonine and Norcocaine: HPLC-UV Method Validation — Comparable Sensitivity at 18 ng/mL with Distinct Chromatographic Resolution

Benzoylnorecgonine can be simultaneously determined alongside benzoylecgonine, cocaine, and norcocaine using validated reversed-phase HPLC-UV methods with comparable sensitivity. Sandberg et al. (1990) reported detection limits of 18 ng/mL for both benzoylnorecgonine and benzoylecgonine using 80-μL sample volumes, while cocaine and norcocaine showed a higher detection limit of 35 ng/mL [1]. Coefficients of variation ranged from 3.5% (benzoylecgonine) to 7.0% (norcocaine), with benzoylnorecgonine falling within this acceptable range. In meconium analysis, Murphey et al. (1993) achieved a sensitivity of 50 ng/g for all four compounds (benzoylnorecgonine, benzoylecgonine, norcocaine, cocaine) with linear standard curves from 0.05 to 5.0 μg/g (r² ≥ 0.989) and intra-assay CVs ≤ 6.9% [2]. Critically, benzoylnorecgonine's chromatographic retention differs from benzoylecgonine due to its reduced polarity (absence of N-methyl group), enabling baseline resolution under optimized conditions and unambiguous identification.

HPLC Method Validation Detection Limit Analytical Chemistry

Benzoylnorecgonine as a Forensic Marker: Enhanced Detection of In Utero Cocaine Exposure vs. Benzoylecgonine-Only Panels in Meconium Analysis

Inclusion of benzoylnorecgonine in cocaine metabolite panels substantially improves the sensitivity of in utero cocaine exposure detection. Meconium samples from cocaine-exposed neonates analyzed by Murphey et al. (1993) contained varying combinations of cocaine, benzoylecgonine, norcocaine, and benzoylnorecgonine, with some samples positive for benzoylnorecgonine in the absence of detectable cocaine or benzoylecgonine [1]. This finding is consistent with the metabolic pathway: benzoylecgonine undergoes N-demethylation to benzoylnorecgonine, which then persists unmetabolized. Subsequent reviews have confirmed that limiting meconium analysis to cocaine, benzoylecgonine, and cocaethylene misses positive cases identified by inclusion of benzoylnorecgonine, norcocaine, and hydroxylated metabolites [2]. In adult forensic toxicology, Peterson et al. (1995) identified benzoylnorecgonine in urine from cocaine-related fatalities and noted its value as an additional marker, particularly in degraded samples where primary markers may be compromised [3].

Neonatal Toxicology Meconium Analysis Forensic Biomarker

Optimal Application Scenarios for Benzoylnorecgonine Hydrochloride (CAS 60426-41-7) in Forensic, Clinical, and Research Settings


Confirmatory GC-MS or LC-MS/MS Quantification of Cocaine Metabolites in Forensic Urine and Blood Specimens

Benzoylnorecgonine hydrochloride serves as an essential calibration reference standard for quantitative confirmatory analysis following immunoassay screening. Given its 1/10 to 1/4 cross-reactivity with anti-benzoylecgonine antibodies [1], immunoassay-only workflows systematically underestimate this metabolite. LC-MS/MS methods require a pure benzoylnorecgonine standard for accurate calibration; Pereira et al. (2014) validated an LC-MS method achieving linearity from 5–100 ng/mL for benzoylnorecgonine with positive ESI detection [2]. The automated SPE-LC-MS/MS method validated by Robandt et al. (2008) achieved an LOD of 1.2 ng/mL and LOQ of 5 ng/mL for norbenzoylecgonine in urine, with inter-run precision <4.8% CV, demonstrating high-throughput forensic laboratory suitability [3].

Neonatal Meconium Analysis for In Utero Cocaine Exposure Screening

Benzoylnorecgonine detection in meconium provides enhanced sensitivity for identifying in utero cocaine exposure beyond standard cocaine, benzoylecgonine, and cocaethylene panels. Murphey et al. (1993) established a validated HPLC method with sensitivity of 50 ng/g meconium and linearity from 0.05–5.0 μg/g (r² ≥ 0.989) with intra-assay CV ≤ 6.9% [4]. The inclusion of benzoylnorecgonine alongside norcocaine and hydroxylated metabolites has been shown to detect additional positive cases missed by standard 3-analyte panels, a finding of direct medicolegal significance in child protection cases [5].

Neuropharmacokinetic Studies of Cocaine Metabolite Brain Distribution and Persistence

Benzoylnorecgonine's unique brain retention profile—persisting 0.6–2.1% after 24 hours vs. cocaine/norcocaine clearance within 30 minutes—positions it as the metabolite of choice for long-window neuropharmacokinetic studies [6]. Its metabolic stability in brain tissue (unmetabolized, with no detectable biotransformation products) simplifies pharmacokinetic modeling by eliminating the need to account for active metabolite formation [6]. Researchers investigating chronic cocaine neurotoxicity or postmortem brain distribution require a pure reference standard for [3H]-labeled or unlabeled benzoylnorecgonine quantitation via liquid scintillation counting or LC-MS/MS.

Immunoassay Cross-Reactivity Validation and Antibody Characterization Studies

Because anti-benzoylecgonine antibodies recognize benzoylnorecgonine with only 10–25% relative affinity compared to the primary target [1], immunoassay manufacturers and clinical laboratories must use a pure benzoylnorecgonine standard to characterize cross-reactivity, establish false-negative risk profiles, and validate new antibody lots. The distinct cross-reactivity values reported across different antisera (1/10 in the 1976 Kaul assay vs. 1/4 in the 1980 patent) underscore that cross-reactivity is antibody-dependent and must be empirically determined for each immunoassay platform using a certified reference standard [1][7].

Quote Request

Request a Quote for Benzoylnorecgonine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.